5-[(4-BROMO-3,5-DIMETHYL-1H-PYRAZOL-1-YL)METHYL]-N-({5-[(4-BROMO-3,5-DIMETHYL-1H-PYRAZOL-1-YL)METHYL]-2-FURYL}CARBONYL)-2-FURAMIDE
Overview
Description
5-[(4-BROMO-3,5-DIMETHYL-1H-PYRAZOL-1-YL)METHYL]-N-({5-[(4-BROMO-3,5-DIMETHYL-1H-PYRAZOL-1-YL)METHYL]-2-FURYL}CARBONYL)-2-FURAMIDE is a complex organic compound that features a pyrazole and furan moiety. Pyrazoles are known for their versatility in organic synthesis and medicinal chemistry, often used as starting materials for the preparation of more complex heterocyclic systems . The presence of bromine and methyl groups in the pyrazole ring adds to the compound’s unique chemical properties.
Preparation Methods
The synthesis of 5-[(4-BROMO-3,5-DIMETHYL-1H-PYRAZOL-1-YL)METHYL]-N-({5-[(4-BROMO-3,5-DIMETHYL-1H-PYRAZOL-1-YL)METHYL]-2-FURYL}CARBONYL)-2-FURAMIDE typically involves multiple steps. One common method includes the reaction of 4-bromo-3,5-dimethylpyrazole with a furan derivative under specific conditions. The reaction conditions often involve the use of catalysts and solvents to facilitate the formation of the desired product . Industrial production methods may vary, but they generally follow similar synthetic routes with optimizations for yield and purity.
Chemical Reactions Analysis
This compound undergoes various chemical reactions, including:
Oxidation: The presence of bromine and methyl groups allows for selective oxidation reactions.
Reduction: The compound can be reduced under specific conditions to yield different derivatives.
Substitution: The bromine atom in the pyrazole ring can be substituted with other functional groups using appropriate reagents.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
5-[(4-BROMO-3,5-DIMETHYL-1H-PYRAZOL-1-YL)METHYL]-N-({5-[(4-BROMO-3,5-DIMETHYL-1H-PYRAZOL-1-YL)METHYL]-2-FURYL}CARBONYL)-2-FURAMIDE has several applications in scientific research:
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets. The pyrazole and furan moieties allow it to form hydrogen bonds and other interactions with biological molecules. These interactions can influence various biochemical pathways, leading to its observed biological effects .
Comparison with Similar Compounds
Properties
IUPAC Name |
5-[(4-bromo-3,5-dimethylpyrazol-1-yl)methyl]-N-[5-[(4-bromo-3,5-dimethylpyrazol-1-yl)methyl]furan-2-carbonyl]furan-2-carboxamide | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H21Br2N5O4/c1-11-19(23)13(3)28(26-11)9-15-5-7-17(32-15)21(30)25-22(31)18-8-6-16(33-18)10-29-14(4)20(24)12(2)27-29/h5-8H,9-10H2,1-4H3,(H,25,30,31) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DARXTTMKTVEASL-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NN1CC2=CC=C(O2)C(=O)NC(=O)C3=CC=C(O3)CN4C(=C(C(=N4)C)Br)C)C)Br | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H21Br2N5O4 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
579.2 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.